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Introduction
Aumolertinib (also known as Almonertinib or HS-10296) is a third-generation epidermal

growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been approved for the

treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations.[1][2]

Aumolertinib's design represents a significant advancement in the field, offering high

selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the

T790M resistance mutation, while demonstrating significantly lower activity against wild-type

(WT) EGFR.[1] This selectivity profile translates into a more manageable safety profile, with a

lower incidence of side effects typically associated with WT EGFR inhibition, such as rash and

diarrhea.[1]

The core mechanism of Aumolertinib involves irreversible covalent binding to the ATP-binding

domain of the EGFR kinase, effectively blocking downstream signaling pathways crucial for

tumor cell proliferation and survival.[1][3] This guide provides a detailed examination of

Aumolertinib's structure-activity relationship (SAR), experimental protocols, and the key

structural features that contribute to its potent and selective antitumor activity.
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Aumolertinib's chemical architecture is meticulously designed to achieve its desired

pharmacological profile. The key pharmacophoric elements are:

Pyrimidine Core: Acts as the hinge-binding motif, anchoring the molecule into the ATP-

binding site of the EGFR kinase.

Acrylamide Warhead: This electrophilic group is positioned to form an irreversible covalent

bond with the cysteine residue at position 797 (Cys797) in the EGFR active site. This is a

hallmark of third-generation EGFR TKIs, leading to potent and sustained inhibition.

Aniline Ring System: Serves as the central scaffold to which the other key functional groups

are attached.

Solubilizing Side Chain: The N,N-dimethylaminoethyl-methylamino group enhances the

compound's aqueous solubility and pharmacokinetic properties.

N-Cyclopropylindole Group: This is a key innovative feature of Aumolertinib. Replacing a

methyl group found in other inhibitors with a cyclopropyl group enhances metabolic stability,

increases selectivity for mutant EGFR, and improves penetration of the blood-brain barrier.

[1][3]

Structure-Activity Relationship (SAR) Insights
The defining feature of Aumolertinib's SAR is the strategic incorporation of the N-

cyclopropylindole moiety, which confers several advantages over previous generations of TKIs

and even its contemporary, osimertinib.

Enhanced Selectivity and Potency: The hydrophobic cyclopropyl group fits optimally into a

compact hydrophobic pocket within the ATP-binding site of mutant EGFR.[3] This specific

interaction increases the binding affinity for mutant forms (e.g., T790M) over the wild-type

receptor.[3] This structural feature is a primary contributor to the drug's high selectivity index.

Improved Metabolic Stability: The cyclopropyl group is more resistant to oxidative

metabolism compared to the N-methyl group in similar scaffolds. This modification prevents

the formation of non-selective metabolites that could inhibit WT EGFR, thereby reducing off-

target toxicities.[1][3]
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Blood-Brain Barrier Penetration: The introduction of the cyclopropyl structure has been

shown to improve the molecule's ability to cross the blood-brain barrier, which is critical for

treating brain and spinal cord metastases in advanced NSCLC patients.[1][3]

Irreversible Inhibition: The acrylamide moiety is essential for the mechanism of action. Its

covalent interaction with Cys797 ensures a durable and potent inhibition of the kinase, a

feature crucial for overcoming the T790M resistance mutation.

Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activity and clinical efficacy of

Aumolertinib.

Table 1: In Vitro Inhibitory Activity (IC₅₀) of Aumolertinib
and Comparators

EGFR Mutation
Aumolertinib IC₅₀
(nmol/L)

Osimertinib IC₅₀
(nmol/L)

Afatinib IC₅₀
(nmol/L)

WT 596.60
Lower than

Aumolertinib

Lower than

Aumolertinib

L861Q 10.68 - 82.80 (Potent) Data not specified Data not specified

D761Y Potent (in range) Data not specified Data not specified

L747S Potent (in range) Data not specified Data not specified

Other Uncommon

Mutations (e.g.,

FQEA, ASV, SVD, G,

NPG)

Highly potent Data not specified Data not specified

Data synthesized from studies on various cell lines and kinase assays. Aumolertinib shows

potent inhibition (IC₅₀ values from 0.84 to 82.80 nmol/L) against a range of uncommon

mutations, with significantly higher IC₅₀ against WT EGFR, indicating high selectivity.[3][4]
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Table 2: Summary of Clinical Efficacy in EGFR-Mutant
NSCLC

Clinical
Trial

Treatment
Arm

Median PFS
Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Patient
Population

AENEAS Aumolertinib

Significantly

prolonged vs

Gefitinib

Higher than

Gefitinib

Higher than

Gefitinib

1st-Line

advanced

EGFRm+

APOLLO Aumolertinib Not specified
Good clinical

activity

Good clinical

activity

2nd-Line

EGFR

T790M+

ACROSS 2
Aumolertinib

+ Chemo
19.8 months 70.4% 92.6%

1st-Line

EGFRm+

with TSG co-

mutations

ACROSS 2
Aumolertinib

Monotherapy
16.5 months 67.2% 98.4%

1st-Line

EGFRm+

with TSG co-

mutations

ACHIEVE

High-Dose

Aumolertinib

(165mg)

20.5 months

Systemic:

88.9%,

Intracranial:

82.5%

100%

1st-Line

EGFRm+

with brain

metastases

PFS: Progression-Free Survival. Data compiled from various clinical trials.[1][5][6][7]

Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing

SAR studies.

In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantifies the direct inhibitory effect of a compound on EGFR kinase activity.
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Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology

is used. The assay measures the phosphorylation of a substrate peptide by the EGFR

kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated

substrate, bringing it in close proximity to an APC-labeled peptide, which results in a FRET

signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.

Protocol:

Recombinant EGFR kinase (WT or mutant variants) is incubated in a kinase reaction

buffer.

Aumolertinib, diluted to various concentrations, is added to the kinase solution.

The kinase reaction is initiated by adding ATP and a biotinylated substrate peptide.

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room

temperature.

The reaction is stopped, and a detection solution containing a europium-labeled anti-

phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is

added.

After another incubation period, the TR-FRET signal is read on a compatible plate reader.

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.[3]

Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of the compound on the viability and proliferation of cancer cell

lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method

that determines the number of viable cells in culture based on the quantification of ATP,

which signals the presence of metabolically active cells.

Protocol:
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Cancer cell lines (e.g., Ba/F3 engineered to express specific EGFR mutations) are seeded

into 96-well plates and allowed to adhere overnight.

Cells are treated with a range of concentrations of Aumolertinib or a vehicle control

(DMSO).

The plates are incubated for a specified period, typically 72 hours, under standard cell

culture conditions.[4]

After incubation, the CellTiter-Glo® reagent is added directly to each well.

The plate is mixed on an orbital shaker to induce cell lysis and the luminescent signal is

allowed to stabilize.

Luminescence, which is proportional to the amount of ATP and thus the number of viable

cells, is measured using a luminometer.

IC₅₀ values are determined by plotting cell viability against drug concentration.

Western Blotting for Pathway Modulation
This technique is used to confirm that the inhibitor blocks EGFR signaling in a cellular context.

Principle: Western blotting detects specific proteins in a cell lysate. It is used here to

measure the phosphorylation status of EGFR and its key downstream signaling proteins,

such as AKT and ERK. A reduction in the phosphorylated forms of these proteins indicates

successful target engagement and pathway inhibition.

Protocol:

Cells are treated with various concentrations of Aumolertinib for a defined period (e.g., 4

hours).[4]

Following treatment, cells are washed and then lysed in a buffer containing protease and

phosphatase inhibitors.

Total protein concentration in the lysates is determined using a BCA or Bradford assay.
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Equal amounts of protein from each sample are separated by size using SDS-PAGE

(sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

The separated proteins are transferred from the gel to a nitrocellulose or PVDF

membrane.

The membrane is blocked to prevent non-specific antibody binding and then incubated

with primary antibodies specific for pEGFR, total EGFR, pAKT, total AKT, pERK, and total

ERK.

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is

detected on X-ray film or with a digital imaging system. The intensity of the bands

indicates the protein levels.

Visualizations: Pathways and Workflows
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Caption: Aumolertinib's mechanism of action via irreversible EGFR inhibition.
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Caption: Standard workflow for in vitro evaluation of EGFR inhibitors.
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Caption: Logical flow from Aumolertinib's structure to its therapeutic benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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